N-methyl-S-benzyl-L-cysteine N-methyl-S-benzyl-L-cysteine
Brand Name: Vulcanchem
CAS No.: 19519-04-1
VCID: VC18856982
InChI: InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

N-methyl-S-benzyl-L-cysteine

CAS No.: 19519-04-1

Cat. No.: VC18856982

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-S-benzyl-L-cysteine - 19519-04-1

Specification

CAS No. 19519-04-1
Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name (2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid
Standard InChI InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1
Standard InChI Key VOIWSJLSIJRVCQ-JTQLQIEISA-N
Isomeric SMILES CN[C@@H](CSCC1=CC=CC=C1)C(=O)O
Canonical SMILES CNC(CSCC1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-S-benzyl-L-cysteine belongs to the class of modified amino acids, characterized by the substitution of the thiol group in cysteine with a benzyl moiety and the methylation of the amino group. The compound’s IUPAC name is (2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid, and its stereochemistry is defined by the L-configuration at the alpha-carbon .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₅NO₂S

  • Molecular Weight: 225.31 g/mol

  • Stereochemistry: Chiral center at the second carbon (R-configuration) .

  • SMILES Notation: CN[C@@H](CSCC1=CC=CC=C1)C(=O)O

  • InChI Key: VOIWSJLSIJRVCQ-JTQLQIEISA-N

The benzyl group enhances lipophilicity, facilitating membrane permeability, while the methyl group reduces metabolic degradation, making the compound suitable for drug development .

Synthesis and Manufacturing Processes

The synthesis of N-methyl-S-benzyl-L-cysteine typically involves a two-step process starting from L-cysteine:

Step 1: S-Benzylation

L-cysteine reacts with benzyl chloride in an alkaline medium to form S-benzyl-L-cysteine. This step introduces the benzyl group at the sulfur atom.

Step 2: N-Methylation

The amino group of S-benzyl-L-cysteine undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is often conducted in the presence of a base like sodium hydride to deprotonate the amino group .

Table 1: Synthesis Conditions and Yields

StepReagentsConditionsYieldSource
S-BenzylationBenzyl chloride, NaOH25°C, 12 hrs75–85%
N-MethylationMethyl iodide, NaH0°C to RT, 6 hrs60–70%

Challenges in synthesis include controlling epimerization during methylation and optimizing reaction stoichiometry to minimize by-products .

Physical and Chemical Properties

N-Methyl-S-benzyl-L-cysteine exhibits distinct physicochemical properties that influence its stability and reactivity:

Table 2: Physical Properties

PropertyValueSource
Melting Point214°C (dec.)
Density1.246 g/cm³
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Boiling Point506.2°C (estimated)

The compound’s thioether linkage (C–S–C) contributes to its stability under oxidative conditions, while the carboxylic acid group enables salt formation for improved bioavailability .

Analytical Methods for Characterization

Advanced analytical techniques are employed to confirm the identity and purity of N-methyl-S-benzyl-L-cysteine:

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis, with retention times compared against standards .

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 225.31 .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm) and methylamino group (δ 2.5 ppm).

Table 3: NMR Spectral Data (¹H, 400 MHz, D₂O)

ProtonChemical Shift (δ, ppm)Multiplicity
Benzyl CH₂3.8Singlet
N–CH₃2.5Singlet
α-CH4.1Doublet

Biological Activities and Mechanisms

N-Methyl-S-benzyl-L-cysteine demonstrates multiple bioactivities, driven by its interaction with cellular targets:

Antioxidant Activity

The compound scavenges reactive oxygen species (ROS) via its thioether group, reducing oxidative stress in neuronal cells . Studies report a 40% reduction in lipid peroxidation at 50 μM concentration.

Anti-Inflammatory Effects

It inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling pathways. In murine models, 10 mg/kg doses reduced inflammation by 30% compared to controls .

Applications in Pharmaceutical and Industrial Contexts

Table 4: Key Applications

SectorApplicationMechanismSource
PharmaceuticalsPrecursor for neurology drugsBlood-brain barrier penetration
CosmeticsAnti-aging formulationsAntioxidant protection
BiotechnologyEnzyme stabilizationThiol group coordination

In drug development, the compound’s methyl group enhances metabolic stability, extending half-life in vivo .

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